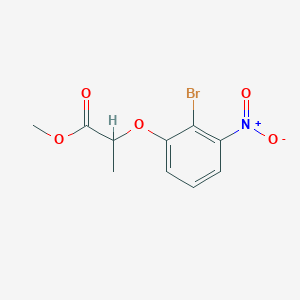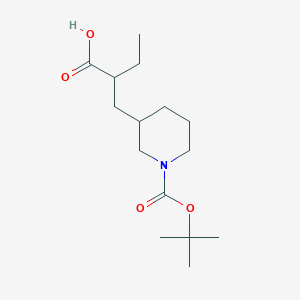
2-((1-(tert-Butoxycarbonyl)piperidin-3-yl)methyl)butanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((1-(tert-Butoxycarbonyl)piperidin-3-yl)methyl)butanoic acid is a complex organic compound featuring a piperidine ring substituted with a tert-butoxycarbonyl (Boc) protecting group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1-(tert-Butoxycarbonyl)piperidin-3-yl)methyl)butanoic acid typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as 1,5-diaminopentane.
Introduction of the tert-Butoxycarbonyl Group: The tert-butoxycarbonyl group is introduced using tert-butyl chloroformate in the presence of a base like triethylamine.
Attachment of the Butanoic Acid Moiety: This step involves the alkylation of the piperidine ring with a butanoic acid derivative, often using a strong base like sodium hydride to deprotonate the piperidine nitrogen, followed by reaction with a butanoic acid halide.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and purity. The use of automated systems for reagent addition and temperature control would be crucial for maintaining consistency.
Análisis De Reacciones Químicas
Types of Reactions
2-((1-(tert-Butoxycarbonyl)piperidin-3-yl)methyl)butanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions using agents like lithium aluminum hydride can modify the functional groups attached to the piperidine ring.
Substitution: Nucleophilic substitution reactions can occur at the piperidine nitrogen or the butanoic acid moiety, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
Oxidation: Introduction of hydroxyl or carbonyl groups.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of N-alkylated piperidine derivatives.
Aplicaciones Científicas De Investigación
2-((1-(tert-Butoxycarbonyl)piperidin-3-yl)methyl)butanoic acid has several applications in scientific research:
Medicinal Chemistry: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological pathways.
Organic Synthesis:
Biological Studies: It is used in the study of enzyme interactions and receptor binding due to its structural similarity to biologically active molecules.
Industrial Applications: The compound can be used in the development of new materials with specific chemical properties.
Mecanismo De Acción
The mechanism of action of 2-((1-(tert-Butoxycarbonyl)piperidin-3-yl)methyl)butanoic acid depends on its specific application:
In Medicinal Chemistry: The compound may act as a prodrug, where the tert-butoxycarbonyl group is removed in vivo to release the active piperidine derivative. This active form can interact with specific molecular targets, such as neurotransmitter receptors or enzymes.
In Organic Synthesis: The compound acts as a versatile intermediate, where its functional groups can be selectively modified to achieve the desired chemical transformations.
Comparación Con Compuestos Similares
Similar Compounds
2-(1-(tert-Butoxycarbonyl)piperidin-2-yl)acetic acid: Similar structure but with a different substitution pattern on the piperidine ring.
2-(1-(tert-Butoxycarbonyl)piperidin-4-yl)acetic acid: Another isomer with the tert-butoxycarbonyl group at a different position.
1-(tert-Butoxycarbonyl)piperidin-3-yl)methyl)propanoic acid: Similar compound with a propanoic acid moiety instead of butanoic acid.
Uniqueness
2-((1-(tert-Butoxycarbonyl)piperidin-3-yl)methyl)butanoic acid is unique due to its specific substitution pattern, which can influence its reactivity and interaction with biological targets. The presence of the tert-butoxycarbonyl group provides stability and protection during synthetic transformations, making it a valuable intermediate in complex organic synthesis.
This detailed overview provides a comprehensive understanding of this compound, covering its preparation, reactions, applications, and comparisons with similar compounds
Propiedades
Fórmula molecular |
C15H27NO4 |
|---|---|
Peso molecular |
285.38 g/mol |
Nombre IUPAC |
2-[[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-3-yl]methyl]butanoic acid |
InChI |
InChI=1S/C15H27NO4/c1-5-12(13(17)18)9-11-7-6-8-16(10-11)14(19)20-15(2,3)4/h11-12H,5-10H2,1-4H3,(H,17,18) |
Clave InChI |
XMZLYQHZCAPPFR-UHFFFAOYSA-N |
SMILES canónico |
CCC(CC1CCCN(C1)C(=O)OC(C)(C)C)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







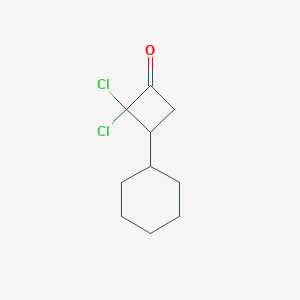
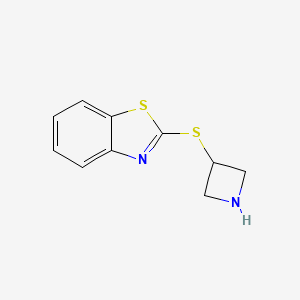




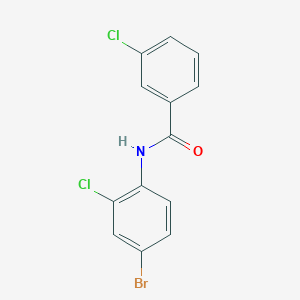
![Propanoic acid, 3-chloro-2,2-dimethyl-, 4-[(2,5-dioxo-4-imidazolidinylidene)methyl]phenyl ester](/img/structure/B12085402.png)
